2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

Protecting group strategy Stability Orthogonal deprotection

Researchers requiring a stable, ortho-protected phenol handle for Suzuki-Miyaura cross-coupling often face premature oxidation or side reactions with unprotected analogs. This compound solves that challenge: - MOM protection is stable across pH 4-12 and withstands nucleophiles, bases, and reducing agents, enabling sequential deprotection strategies. - The 5-CF3 group (σI=0.39, π=1.09) enhances metabolic stability and lipophilicity, directly impacting pharmacokinetic profiles in CNS and anti-inflammatory candidates. - Supplied as a solid with ≥95% purity; store long-term in a cool, dry place. Ships ambient.

Molecular Formula C9H10BF3O4
Molecular Weight 249.98
CAS No. 1256355-54-0
Cat. No. B580985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
CAS1256355-54-0
Synonyms2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
Molecular FormulaC9H10BF3O4
Molecular Weight249.98
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O
InChIInChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3
InChIKeyFHAJNPDIFPNNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOM-Protected Trifluoromethyl Boronic Acid Building Block


2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (CAS 1256355-54-0) is an ortho-methoxymethoxy (MOM)-protected arylboronic acid bearing an electron-withdrawing trifluoromethyl (-CF3) group at the 5-position. With molecular formula C9H10BF3O4 and molecular weight 249.98 g/mol, this compound is commercially available as a solid with purity specifications of 95% or 97% . The MOM ether functions as a protecting group for a latent phenol, enabling synthetic strategies that require a masked hydroxyl handle during cross-coupling steps [1]. The -CF3 substituent modulates the electronic character of the aromatic ring, with Hammett inductive constant (σI) of 0.39 and Hansch hydrophobicity constant (π) of 1.09 relative to hydrogen [2].

Why Generic Substitution Fails


Attempting to replace 2-methoxymethoxy-5-(trifluoromethyl)phenylboronic acid with a simpler arylboronic acid—such as a hydroxy, methoxy, or unsubstituted trifluoromethyl analog—fundamentally alters the synthetic outcome due to differences in protecting group stability, electronic effects, and storage requirements. The MOM group is stable across pH 4-12 and withstands a broad range of nucleophiles, bases, and reducing agents, enabling sequential deprotection strategies that free phenol analogs cannot accommodate [1]. The -CF3 group contributes inductive electron withdrawal (σI = 0.39) and increased lipophilicity (π = 1.09) [2], whereas alternative electron-withdrawing groups (e.g., fluorine, nitro) exhibit different Hammett profiles and may not achieve the same pharmacokinetic optimization in drug candidates. Direct substitution of this compound with a non-MOM protected or non-CF3-substituted analog risks premature phenol oxidation, unwanted side reactions at the hydroxyl site, altered cross-coupling regioselectivity, and compromised storage stability—all of which can necessitate route redesign, lower yields, or failed scale-up.

Product-Specific Evidence Guide


MOM Protection vs. Free Phenol Stability

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid incorporates a methoxymethyl (MOM) ether protecting group that is stable across pH 4-12 at room temperature [1]. In contrast, the corresponding 2-hydroxy-5-(trifluoromethyl)phenylboronic acid (CAS 779329-55-4) possesses a free phenolic hydroxyl that is deprotonated and can undergo oxidation or nucleophilic substitution under basic conditions. The MOM-protected variant tolerates LDA, NEt3, t-BuOK, Grignard reagents, and sodium borohydride without cleavage [1], while the free phenol analog is incompatible with strong bases and oxidizing agents.

Protecting group strategy Stability Orthogonal deprotection

Trifluoromethyl Electronic and Lipophilic Effects

The -CF3 group on 2-methoxymethoxy-5-(trifluoromethyl)phenylboronic acid exhibits a Hammett inductive constant (σI) of 0.39 and a Hansch hydrophobicity constant (π) of 1.09 [1]. In comparison, an unsubstituted phenylboronic acid (σI = 0.00, π = 0.00) lacks these electronic and lipophilic modulations. A methoxy substituent (2-methoxy-5-(trifluoromethyl)phenylboronic acid, CAS 240139-82-6) provides electron donation via resonance (σp = -0.27) rather than the inductive withdrawal of -CF3, fundamentally altering the aryl ring's reactivity in cross-coupling and its physicochemical profile in drug candidates.

Electronics Lipophilicity Medicinal chemistry

Air Sensitivity and Cold Storage Requirements

Vendor specifications indicate that 2-methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is classified as 'Irritant/Air Sensitive/Keep Cold/Store under Argon' and should be stored at 2-8°C . In contrast, 2-methoxy-5-(trifluoromethyl)phenylboronic acid (CAS 240139-82-6) is reported with a melting point of 149-153°C and is described as a solid stable at room temperature under long-term storage . The air sensitivity of the target compound necessitates inert atmosphere handling and refrigerated shipping, which impacts procurement logistics and cost.

Storage Handling Procurement

Commercial Pricing and Availability

At the time of analysis, 2-methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (95-97% purity) is listed at $75 for 1 g and $299 for 10 g from a US-based supplier , and £236 for 5 g from a UK-based supplier . In comparison, 4-(trifluoromethyl)phenylboronic acid (CAS 128796-39-4, ≥95%) is typically priced at a lower cost per gram and is available from a broader range of global distributors. The target compound's specialized MOM-protected structure results in higher per-unit cost and more limited stock availability, which may influence project budgeting and lead times.

Procurement Pricing Availability

Regiochemistry and Functionalization Patterns

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid positions the MOM-protected oxygen ortho to the boronic acid and the -CF3 group para to the boron. This substitution pattern is distinct from the regioisomeric (2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid (CAS 659731-31-4), which places -CF3 at the 6-position (ortho to boron). The para-CF3 arrangement in the target compound provides a different electronic environment around the boron center, potentially affecting transmetalation rates in Suzuki-Miyaura reactions and the steric profile of the resulting biaryl products .

Regioselectivity SAR Medicinal chemistry

Research and Industrial Applications


Fluorinated Biaryl Pharmacophores with Masked Phenol Handles

This compound is ideally suited for constructing biaryl cores in drug candidates where a CF3 group enhances metabolic stability and lipophilicity, and a protected phenol allows for late-stage functionalization or deprotection. The MOM group's stability under Suzuki-Miyaura coupling conditions (basic aqueous/organic biphasic systems) ensures the phenol remains masked until after C-C bond formation [1]. The CF3 substituent's electronic effects (σI = 0.39, π = 1.09) [2] contribute to optimized pharmacokinetic profiles in lead compounds targeting central nervous system or anti-inflammatory indications.

Agrochemical Intermediates for Herbicides and Fungicides

The trifluoromethyl group is a privileged motif in agrochemicals due to its metabolic stability and bioavailability enhancement. 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid provides a direct entry to CF3-substituted biaryl frameworks found in commercial herbicides (e.g., trifloxysulfuron) and fungicides [1]. The MOM-protected phenol allows for subsequent derivatization to ethers, esters, or free hydroxyls after coupling, enabling diversification of agrochemical libraries.

Fluorinated Conjugated Polymers and OLED Materials

Arylboronic acids bearing electron-withdrawing CF3 groups are used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics, where fluorination tunes HOMO-LUMO levels and improves charge transport [1]. The ortho-MOM group on this compound can serve as a solubilizing moiety during polymerization or as a handle for post-polymerization modification, offering synthetic flexibility not available with simpler fluorinated boronic acids.

Activity-Based Probes with Latent Reactive Groups

In chemical probe development, the MOM-protected phenol acts as a latent reactive handle that can be unmasked under mild acidic conditions after the probe has engaged its biological target [1]. The CF3 group serves as a 19F NMR reporter or a lipophilic anchor for membrane association. This dual functionality enables the design of probes for target engagement studies or PROTAC (proteolysis-targeting chimera) linker attachment.

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